(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid
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Overview
Description
(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid is a complex organic compound that features a furan ring, a hydrazine moiety, and a butenoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its interactions with biological targets are of significant interest for developing new treatments.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and a hydrazine moiety but differs in its overall structure and functional groups.
(Z)-4-(furan-2-yl)-4-oxobut-2-enoic acid: Similar in structure but lacks the hydrazine moiety, affecting its reactivity and applications.
Uniqueness
(2Z)-3-[({[(furan-2-yl)methyl]carbamothioyl}amino)carbamoyl]prop-2-enoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c14-8(3-4-9(15)16)12-13-10(18)11-6-7-2-1-5-17-7/h1-5H,6H2,(H,12,14)(H,15,16)(H2,11,13,18)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKGSQRCJNGEGI-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=S)NNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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